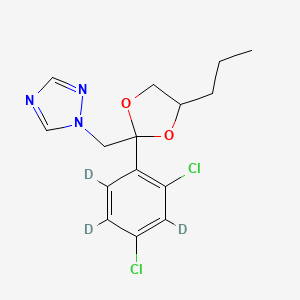
Propiconazole-(phenyl-d3), analytical standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiconazole-(phenyl-d3), analytical standard, is an isotope-labeled analog of the triazole fungicide propiconazole. In this compound, the C-3, C-5, and C-6 protons of the dichlorophenyl moiety are replaced by deuterium. This modification makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiconazole-(phenyl-d3) involves the incorporation of deuterium atoms into the dichlorophenyl moiety of propiconazole. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Propiconazole-(phenyl-d3) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced chemical engineering techniques to maintain the integrity and purity of the final product. The production is carried out under controlled conditions to ensure consistency and quality .
化学反応の分析
Types of Reactions
Propiconazole-(phenyl-d3) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Propiconazole-(phenyl-d3) may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
Propiconazole-(phenyl-d3) has a wide range of scientific research applications:
作用機序
The mechanism of action of Propiconazole-(phenyl-d3) involves its interaction with fungal cells. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Propiconazole-(phenyl-d3) compromises the integrity of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Imazalil: A fungicide used in post-harvest treatment of fruits, also a triazole derivative.
Hexaconazole: A systemic fungicide used in agriculture, similar in function but with a different molecular structure.
Uniqueness
Propiconazole-(phenyl-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for precise quantification and overcoming matrix effects that can bias results .
特性
IUPAC Name |
1-[[2-(2,4-dichloro-3,5,6-trideuteriophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i4D,5D,6D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-WVALGTIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(OCC(O2)CCC)CN3C=NC=N3)Cl)[2H])Cl)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














